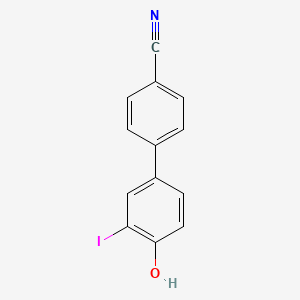

4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile

Vue d'ensemble

Description

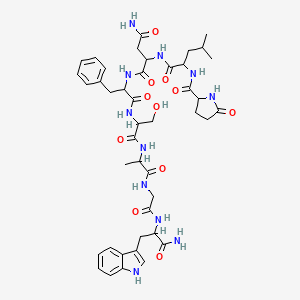

The compound of interest, 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile, is a derivative of biphenyl with a hydroxy group and an iodo substituent on the phenyl rings, as well as a nitrile group at the para position. This compound is structurally related to various biphenyl derivatives that have been studied for their chemical properties and potential applications.

Synthesis Analysis

The synthesis of closely related compounds such as 4-hydroxybiphenyl-4'-carbonitrile has been achieved through a multi-step process involving Friedel-Crafts regioselective acylation, conversion to the corresponding carboxamide by ammonia, and subsequent dehydration with thionyl chloride, yielding a total of 51.8% . This method provides a potential pathway for the synthesis of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile by incorporating an appropriate iodination step.

Molecular Structure Analysis

The molecular structure of biphenyl derivatives has been extensively studied. For instance, 4-cyano-4'-[(4R)-4,5-epoxypentyloxy]biphenyl, a compound with a cyano group and an epoxide ring, crystallizes in a space group that exhibits pseudosymmetry, with the biphenyl rings being essentially coplanar . This suggests that the molecular structure of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile would likely exhibit similar planarity between the biphenyl rings, with the potential for interesting crystalline properties due to the presence of the iodine atom.

Chemical Reactions Analysis

The reactivity of biphenyl derivatives in various chemical environments can be complex. For example, 4'-chloro-2-hydroxybiphenyl undergoes photolysis in acetonitrile-water solutions, leading to dehydrochlorination and the formation of a biradical intermediate . This indicates that the iodo derivative could also participate in similar photochemical reactions, potentially leading to dehydroiodination under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated biphenyls have been studied, with compounds like 3,5-dihalo-4-hydroxybenzonitriles forming chain-like arrangements and polymorphs due to intermolecular interactions . The presence of a hydroxy group and a nitrile function in these compounds significantly influences their hydrogen bonding capabilities and electronic properties, as seen in the conversion of hydroxybenzonitriles into oxyanions, which induces substantial spectral and structural changes . Therefore, 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile is expected to exhibit unique physical and chemical properties due to the combined effects of the hydroxy, iodo, and nitrile groups.

Applications De Recherche Scientifique

Detection and Imaging Applications

- Fluorometric–Colorimetric Detection: A biphenylcarbonitrile derivative, closely related to 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile, has been used for the selective dual-mode (fluorimetric and colorimetric) assay of HSO3− ions in aqueous solutions. This derivative shows promise in ratiometric fluorescent assay of HSO3− in aqueous systems, with practical applications including paper strips for convenient recognition of HSO3− and bio-imaging in living HeLa cells (Han et al., 2021).

Corrosion Inhibition

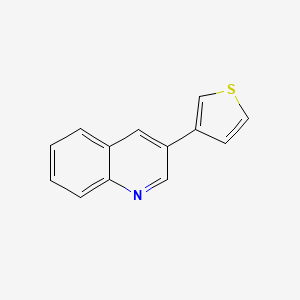

- Corrosion Inhibition in Iron: Novel quinoline derivatives, which include structures similar to 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile, have been investigated for their corrosion inhibition properties on iron. These derivatives show significant potential in protecting iron against corrosion, particularly in acidic environments (Erdoğan et al., 2017). Another study on quinoline derivatives has corroborated their effectiveness as corrosion inhibitors for mild steel in acidic medium, confirmed through electrochemical, SEM, AFM, and XPS studies (Singh et al., 2016).

Liquid Crystal Studies

- Molecular Polarizability in Liquid Crystals: Research has been conducted on liquid crystalline mixtures containing compounds structurally related to 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile. These studies focused on transition temperatures, optical textures, and molecular polarizabilities, providing insights into the physical properties of these liquid crystals (Shahina et al., 2016).

Other Applications

- Fluorescent Sensing of Metal Ions: A derivative of 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile has been developed as a fluorescent sensor for selective detection of Al3+ ions. This highlights its potential application in the development of novel sensors for metal ions (Alici & Erdemir, 2015).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .

Propriétés

IUPAC Name |

4-(4-hydroxy-3-iodophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8INO/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJLASJZXUIMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438712 | |

| Record name | 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile | |

CAS RN |

460746-47-8 | |

| Record name | 4′-Hydroxy-3′-iodo[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460746-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Hydroxy-3'-iodo-biphenyl-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxy-3-iodophenyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.